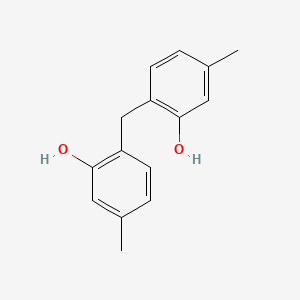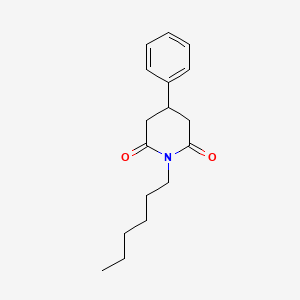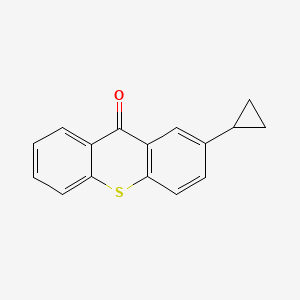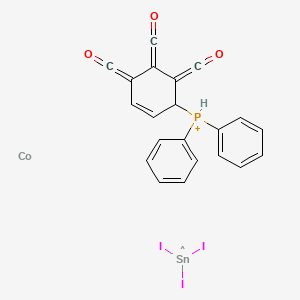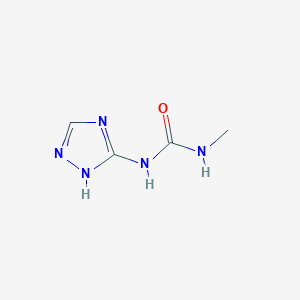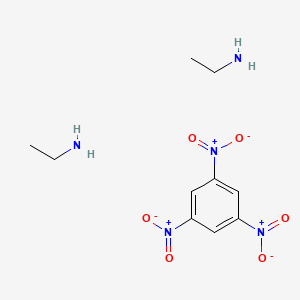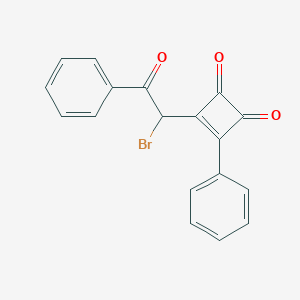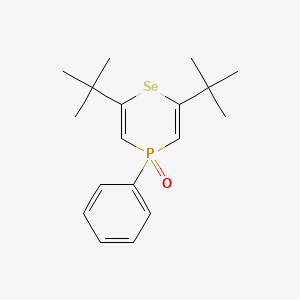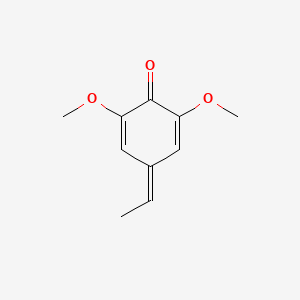
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with ethylidene and methoxy groups
Métodos De Preparación
The synthesis of 4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of 2,6-dimethoxyphenol with ethylidene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .
Aplicaciones Científicas De Investigación
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding biological oxidation-reduction processes.
Medicine: Research explores its potential as an antioxidant and its role in drug development for treating oxidative stress-related diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative states and modulating enzyme activities. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
4-Ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Similar structure but lacks the ethylidene group, affecting its reactivity and applications.
2,6-Di-tert-butyl-4-ethylidene-2,5-cyclohexadien-1-one: Contains bulkier tert-butyl groups, influencing its steric properties and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
55182-51-9 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-ethylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6H,1-3H3 |
Clave InChI |
OAXUHCVWJBFISQ-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C=C(C(=O)C(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


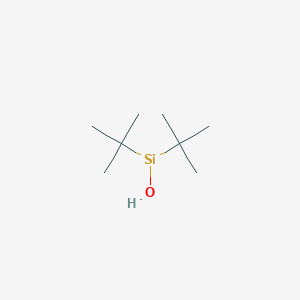
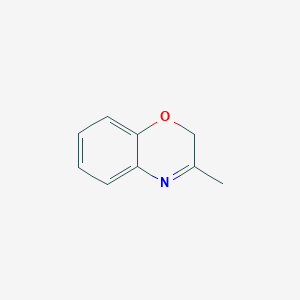
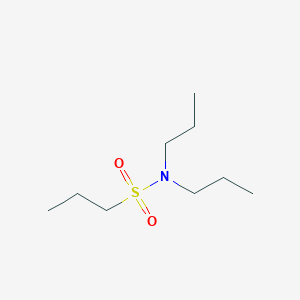
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
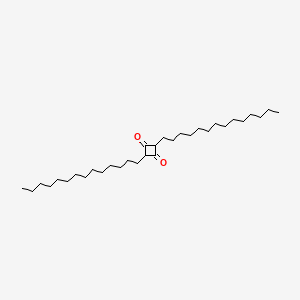
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
